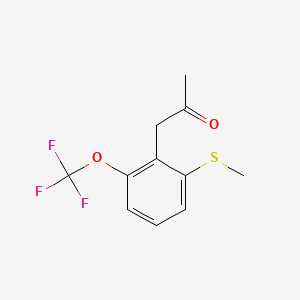

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one

Description

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one is a substituted phenylpropanone derivative characterized by two functional groups on the aromatic ring: a methylthio (-SMe) group at position 2 and a trifluoromethoxy (-OCF₃) group at position 6. Its molecular formula is C₁₁H₁₁F₃O₂S, with a molecular weight of 264.07 g/mol. The compound’s structure combines sulfur and fluorine-based substituents, which are known to influence electronic, steric, and metabolic properties. Such derivatives are often explored as intermediates in pharmaceuticals or agrochemicals due to the unique reactivity of trifluoromethoxy groups (electron-withdrawing) and methylthio moieties (electron-rich) .

Properties

Molecular Formula |

C11H11F3O2S |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

1-[2-methylsulfanyl-6-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11F3O2S/c1-7(15)6-8-9(16-11(12,13)14)4-3-5-10(8)17-2/h3-5H,6H2,1-2H3 |

InChI Key |

JAUUTSWXHJLFOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1SC)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one involves several steps. One common method includes the reaction of 2-(methylthio)phenol with trifluoromethoxybenzene under specific conditions to introduce the trifluoromethoxy group. The resulting intermediate is then subjected to further reactions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy or methylthio groups are replaced by other functional groups. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases.

Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy and methylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Features

| Property | 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one | 1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one |

|---|---|---|

| Molecular Formula | C₁₁H₁₁F₃O₂S | C₁₁H₉F₅O₂ |

| Molecular Weight (g/mol) | 264.07 | 268.18 |

| Substituents | -SMe (position 2), -OCF₃ (position 6) | -OCF₂H (position 2), -CF₃ (position 6) |

| Key Functional Groups | Thioether, trifluoromethoxy | Difluoromethoxy, trifluoromethyl |

Electronic and Physicochemical Properties

- Electron Effects: The trifluoromethoxy (-OCF₃) group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring. The methylthio (-SMe) group is electron-donating via sulfur’s lone pairs, while the trifluoromethyl (-CF₃) group in the analog is purely electron-withdrawing. This difference may influence binding interactions in biological systems.

Lipophilicity (logP) :

Research Findings and Limitations

While direct studies on these compounds are scarce, structural analogs highlight the following trends:

- Pharmaceutical Relevance : Trifluoromethoxy-containing compounds are prevalent in agrochemicals (e.g., insecticides) due to their stability and membrane permeability .

- Toxicity Considerations : Sulfur-containing compounds like the target molecule may exhibit higher toxicity profiles compared to purely fluorinated analogs, though this requires experimental validation.

Biological Activity

1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one, with the CAS number 1806499-96-6, is a compound that has attracted attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₁₁F₃O₂S

- Molecular Weight : 264.26 g/mol

- CAS Number : 1806499-96-6

- Purity : ≥ 98% (typical specification)

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its potential anticancer properties, effects on enzyme inhibition, and neuroprotective capabilities.

Anticancer Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer properties. For instance, compounds with structural similarities have shown to induce apoptosis in various cancer cell lines such as A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colon cancer) . The mechanism often involves:

- Induction of Apoptosis : Flow cytometry analyses demonstrated that certain derivatives promote late apoptosis or necrosis in cancer cells.

- Cell Cycle Arrest : Several compounds have been noted to cause cell cycle arrest in the S phase, which is critical for inhibiting cancer cell proliferation.

| Compound | Cell Line | Apoptosis Induction (%) | Mechanism |

|---|---|---|---|

| Compound 20 | A549 | 42% | Late apoptosis |

| Compound 25 | HCT116 | 93% | Late apoptosis/necrosis |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have been identified as potent inhibitors of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine and serotonin, suggesting potential applications in treating neurodegenerative disorders .

Case Studies and Research Findings

- Cytotoxicity Studies : In a comparative analysis, several analogs were tested against standard chemotherapeutic agents like cisplatin. The results indicated comparable cytotoxicity levels, particularly in inhibiting cell growth and inducing apoptosis .

- Mechanistic Insights : Research utilizing MTT assays has shown that these compounds can significantly reduce cell viability in a dose-dependent manner across various cancer cell lines. The IC50 values for these compounds were reported to be within the range of typical chemotherapeutics .

- Neuroprotective Effects : Some studies suggest that the neuroprotective effects observed in similar methylthio derivatives may extend to this compound, providing a basis for further exploration in neurodegenerative disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.